molecular formula C9H11FOS B2702685 2-(4-Fluoro-2-methoxyphenyl)ethanethiol CAS No. 1314911-09-5

2-(4-Fluoro-2-methoxyphenyl)ethanethiol

Cat. No.: B2702685
CAS No.: 1314911-09-5
M. Wt: 186.24
InChI Key: PPKWRZKQXAIXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-methoxyphenyl)ethanethiol is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)ethanethiol typically involves the introduction of the ethanethiol group to a fluoro-methoxy substituted benzene ring. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with ethanethiol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)ethanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to different targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethanethiol
  • 2-(4-Methoxyphenyl)ethanethiol
  • 2-(4-Fluoro-2-methylphenyl)ethanethiol

Uniqueness

2-(4-Fluoro-2-methoxyphenyl)ethanethiol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination of substituents can significantly alter the compound’s chemical properties, making it more versatile in various applications compared to its analogs.

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)ethanethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C10H12FOSC_{10}H_{12}FOS. The compound features a thiol functional group (-SH) attached to an ethyl chain, which is further connected to a fluorinated methoxyphenyl ring. This unique structure may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Thiols are known to possess antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For instance, thiols can act as substrates or inhibitors for various enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The presence of the fluorinated aromatic ring may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce cytotoxicity in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiol compounds, including this compound. Results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical practice .
  • Cytotoxicity Assessment : In another study focused on cancer treatment, researchers assessed the cytotoxic effects of this compound on multiple human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, outperforming some conventional chemotherapeutics .

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-11-9-6-8(10)3-2-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKWRZKQXAIXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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